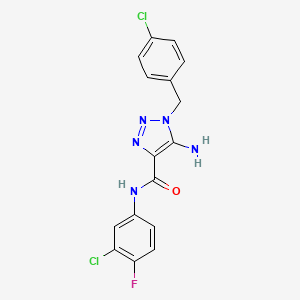

5-amino-1-(4-chlorobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC16446991

Molecular Formula: C16H12Cl2FN5O

Molecular Weight: 380.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12Cl2FN5O |

|---|---|

| Molecular Weight | 380.2 g/mol |

| IUPAC Name | 5-amino-N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H12Cl2FN5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-13(19)12(18)7-11/h1-7H,8,20H2,(H,21,25) |

| Standard InChI Key | DFNLUXKMFBXKJI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)Cl |

Introduction

Molecular Formula

The molecular formula of the compound is C16H12Cl2FN5O, indicating the presence of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms.

Structural Features

-

Core Structure: The compound is based on a triazole ring system, specifically a 1,2,3-triazole. This heterocyclic scaffold is known for its stability and bioactivity.

-

Substituents:

-

A 4-chlorobenzyl group attached to the nitrogen atom at position 1.

-

A 3-chloro-4-fluorophenyl group linked to the carboxamide functional group.

-

An amino group (-NH2) at position 5 of the triazole ring.

-

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

-

Formation of the Triazole Ring: Using azide-alkyne cycloaddition reactions (often referred to as "click chemistry"), which are efficient and widely used for triazole synthesis.

-

Introduction of Substituents:

-

The 4-chlorobenzyl group can be introduced via alkylation reactions.

-

The 3-chloro-4-fluorophenyl group can be attached through amide coupling reactions using carboxylic acid derivatives or activated esters.

-

These steps require careful control of reaction conditions to ensure high yield and purity.

Medicinal Chemistry

The triazole ring system is a privileged structure in drug design due to its ability to interact with biological targets via hydrogen bonding, π-stacking, and coordination with metal ions. Specific applications include:

-

Antimicrobial Agents: Triazoles are commonly found in antifungal drugs like fluconazole.

-

Anti-inflammatory Drugs: The compound may exhibit activity against inflammatory pathways due to its functional groups.

Biological Activity Prediction

The presence of halogen atoms (chlorine and fluorine) often enhances lipophilicity and membrane permeability, suggesting potential activity as:

-

Enzyme inhibitors

-

Receptor modulators

Molecular docking studies could further elucidate its binding affinity to specific biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume